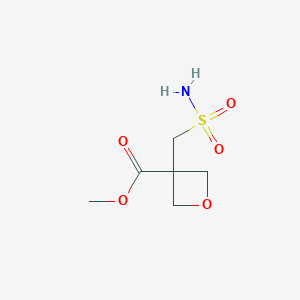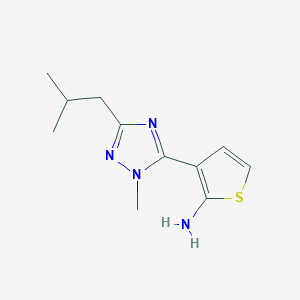
Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is an organic compound with the molecular formula C6H11NO5S It is characterized by the presence of an oxetane ring, a sulfamoylmethyl group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and halomethyl compounds under basic conditions.
Introduction of the Sulfamoylmethyl Group: This step involves the reaction of the oxetane intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfamoyl groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Pharmaceutical research explores the potential of this compound as a precursor for drug development. Its derivatives may exhibit biological activity, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The oxetane ring provides a rigid framework that can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl oxetane-3-carboxylate: Lacks the sulfamoylmethyl group, making it less versatile in chemical reactions.
3-(Sulfamoylmethyl)oxetane: Does not have the ester group, limiting its applications in esterification reactions.
Sulfamoylmethyl oxetane derivatives: Various derivatives with different substituents on the oxetane ring or sulfamoyl group.
Uniqueness
Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is unique due to the combination of the oxetane ring, sulfamoylmethyl group, and ester functionality. This combination provides a versatile platform for chemical modifications and applications across multiple fields.
Propriétés
Formule moléculaire |
C6H11NO5S |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C6H11NO5S/c1-11-5(8)6(2-12-3-6)4-13(7,9)10/h2-4H2,1H3,(H2,7,9,10) |
Clé InChI |
SBGNRRJNMWFDTP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(COC1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)




![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)




